molecular formula C20H23N5O2 B12152794 1-(6-methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide

1-(6-methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide

Cat. No.: B12152794
M. Wt: 365.4 g/mol
InChI Key: YAKFWQDSEPUKCD-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, such as 3-chloropyridazine, the methoxy group can be introduced via nucleophilic substitution using sodium methoxide.

    Indole Derivative Preparation: The indole moiety can be synthesized from aniline derivatives through Fischer indole synthesis, involving the reaction of phenylhydrazine with ketones or aldehydes.

    Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions, often starting from 1,5-diaminopentane.

    Coupling Reactions: The final step involves coupling the pyridazine, indole, and piperidine fragments using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms on the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Sodium methoxide (NaOMe), sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Receptor Binding: The compound may bind to certain receptors in the brain, modulating their activity.

    Enzyme Inhibition: It could inhibit specific enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

    1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxylate: An ester derivative of the compound.

Uniqueness

1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

1-(6-methoxypyridazin-3-yl)-N-(1-methylindol-4-yl)piperidine-3-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-24-12-10-15-16(6-3-7-17(15)24)21-20(26)14-5-4-11-25(13-14)18-8-9-19(27-2)23-22-18/h3,6-10,12,14H,4-5,11,13H2,1-2H3,(H,21,26)

InChI Key

YAKFWQDSEPUKCD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)OC

Origin of Product

United States

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